molecular formula C27H31NO7 B14964576 Diethyl 1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14964576
M. Wt: 481.5 g/mol
InChI Key: JUQPRBCYCPXXLB-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde, which undergo a series of condensation reactions with ethyl acetoacetate and ammonium acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different chemical and biological properties.

Scientific Research Applications

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit calcium channels, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar structure.

    Felodipine: Known for its vasodilatory effects and used in the treatment of hypertension.

Uniqueness

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H31NO7

Molecular Weight

481.5 g/mol

IUPAC Name

diethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H31NO7/c1-6-34-26(29)21-16-28(15-18-8-13-23(32-4)24(14-18)33-5)17-22(27(30)35-7-2)25(21)19-9-11-20(31-3)12-10-19/h8-14,16-17,25H,6-7,15H2,1-5H3

InChI Key

JUQPRBCYCPXXLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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